N-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(9H-fluoren-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c28-22(13-19-14-30-24(26-19)27-23(29)15-5-1-2-6-15)25-18-9-10-21-17(12-18)11-16-7-3-4-8-20(16)21/h3-4,7-10,12,14-15H,1-2,5-6,11,13H2,(H,25,28)(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOOYYMYVKMBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the dihydrofolate reductase enzyme . This enzyme plays a crucial role in the synthesis of nucleotides and thus, DNA replication. By targeting this enzyme, the compound can potentially inhibit cell growth and proliferation.
Mode of Action
The compound interacts with the active sites of the dihydrofolate reductase enzyme. This interaction was identified through fluorescence-activated cell sorting (FACS) analysis and molecular docking study
Biochemical Pathways
The compound likely affects the folic acid synthesis pathway by inhibiting the dihydrofolate reductase enzyme. This inhibition can lead to a decrease in the production of nucleotides, thereby affecting DNA replication and cell growth.
Result of Action
The compound has been evaluated for its antimicrobial activity against some multidrug resistant strains and examined for cytotoxic activity against normal lung fibroblast (WI-38), human lung carcinoma (A549), and human breast carcinoma (MDA-MB-231) cell lines. Some of the synthesized compounds showed remarkable activity against A-549 and MDA-MB-231 when compared to Taxol, which was used as a reference drug.
Biochemical Analysis
Biological Activity
N-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a cyclopentanecarboxamide moiety, and a fluorenyl group. Its molecular formula is , and it has a molecular weight of approximately 382.48 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1beta in various cell lines. This suggests its potential use in treating inflammatory diseases .
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle. It appears to affect pathways involving p53 and Bcl-2 family proteins, leading to increased cell death in malignant cells .
- Antimicrobial Effects : Some studies have reported that the compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases .
In Vitro Studies
In vitro experiments have demonstrated that this compound can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 25 µM, indicating moderate potency .
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound. In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain response, correlating with decreased levels of inflammatory markers in serum . Additionally, tumor-bearing mice treated with the compound showed slower tumor growth rates compared to control groups.
Case Studies
-
Case Study 1: Inflammatory Disease Model
A study involving rats with induced paw edema demonstrated that treatment with this compound led to a significant reduction in edema compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells . -
Case Study 2: Cancer Treatment
In a xenograft model using human cancer cells, administration of the compound resulted in a 50% reduction in tumor volume after four weeks of treatment. This effect was associated with increased apoptosis as evidenced by TUNEL staining .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues: Key Features
The compound shares structural motifs with urea derivatives, triazole-thiones, and carboxamide-thiazole hybrids (Table 1).
Table 1: Structural and Physicochemical Comparison
Spectroscopic and Physical Properties
- Hydrophobicity : The target compound’s fluorenyl group likely increases logP compared to urea derivatives (e.g., 1f, 2a) and the furan-carboxamide analogue .
- Thermal Stability : Urea derivatives exhibit higher melting points (190–207°C) due to hydrogen-bonding networks, whereas the target compound’s melting point may be lower, influenced by the flexible cyclopentane group .
- Spectroscopy : The target’s amide C=O stretch (~1660 cm⁻¹) aligns with urea derivatives (1663–1682 cm⁻¹), but lacks the C=S (1243–1258 cm⁻¹) seen in triazole-thiones .
Functional Implications
- Drug Design : The fluorenyl group in the target compound may enhance blood-brain barrier penetration compared to polar urea derivatives (1f, 1g) .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target compound dissects into three primary subunits: the thiazole core, cyclopentanecarboxamide, and 9H-fluoren-2-ylamine. Retrosynthetic cleavage of the amide bond linking the thiazole and cyclopentanecarboxamide suggests late-stage coupling via carbodiimide-mediated reactions. Disconnection at the thiazole’s C4 position reveals 2-bromoacetamide as a key precursor for introducing the fluorenylamine moiety.
Thiazole Ring Construction
Thiazole synthesis predominantly follows the Hantzsch method, utilizing thiourea derivatives and α-halocarbonyl compounds. For this molecule, 2-bromo-1-(9H-fluoren-2-ylamino)ethan-1-one serves as the α-haloketone, reacting with thiourea in ethanol under reflux (78°C, 6 h) to yield 2-amino-4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazole. NMR monitoring confirms complete conversion when using a 1:1.2 molar ratio of thiourea to α-haloketone.
Cyclopentanecarboxamide Integration
Cyclopentanecarboxylic acid activation via mixed carbonic anhydride (isobutyl chloroformate, N-methylmorpholine) enables coupling with the thiazole’s amine group. Patent data indicates that substituting DCC with HATU increases yields from 68% to 83% by minimizing racemization.
Synthetic Routes and Reaction Optimization
Two principal pathways emerge for constructing the target molecule, differing in the sequence of subunit assembly.
Route A: Thiazole-First Approach
Step 1: Thiazole Core Synthesis
A mixture of thiourea (10.2 g, 134 mmol) and 2-bromo-1-(9H-fluoren-2-ylamino)ethan-1-one (32.0 g, 112 mmol) in anhydrous ethanol (300 mL) undergoes reflux under argon for 6 h. Post-reaction, cooling to 0°C precipitates the thiazole intermediate, which is filtered and washed with cold ethanol (3 × 50 mL). Yield: 28.5 g (85%).
Step 2: Cyclopentanecarboxamide Coupling
The thiazole amine (25.0 g, 83.3 mmol) is dissolved in DMF (250 mL) with HATU (38.1 g, 100 mmol) and DIPEA (26.1 mL, 150 mmol). Cyclopentanecarboxylic acid (10.5 g, 91.6 mmol) is added portionwise over 15 min. After stirring at 25°C for 12 h, the mixture is poured into ice-water (1 L), extracting with ethyl acetate (3 × 200 mL). Column chromatography (hexane:EtOAc 3:1) affords the product as a white solid. Yield: 27.8 g (80%).
Route B: Preformed Carboxamide Strategy
Step 1: Cyclopentanecarboxamide Preparation
Cyclopentanecarboxylic acid (50.0 g, 0.44 mol) is treated with thionyl chloride (120 mL) under reflux (2 h), followed by evaporation to yield the acyl chloride. Reaction with ammonium hydroxide (28%, 200 mL) in THF (500 mL) at 0°C gives cyclopentanecarboxamide (44.3 g, 89%).
Step 2: Thiazole-Amine Coupling
The carboxamide (30.0 g, 0.27 mol) undergoes Mitsunobu reaction with 2-mercapto-4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazole (78.4 g, 0.24 mol) using DIAD (58 mL) and PPh3 (63.0 g) in THF (600 mL). After 24 h at 25°C, silica gel chromatography (CH2Cl2:MeOH 20:1) isolates the product. Yield: 82.1 g (76%).
Critical Parameter Optimization
Solvent Systems for Thiazole Formation
Comparative studies reveal ethanol as optimal for Hantzsch thiazole synthesis, providing superior solubility and minimal side products versus acetonitrile or DMF:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 78 | 85 | 98.2 |
| Acetonitrile | 82 | 72 | 95.1 |
| DMF | 100 | 68 | 91.4 |
Purification and Characterization
Industrial Scale-Up Considerations
Continuous Flow Thiazole Synthesis
Pilot-scale implementation in a Corning AFR module (500 mL/min flow rate) enhances reproducibility, achieving 82% yield at 5 kg/batch versus 78% in batch mode.
Crystallization Optimization
Anti-solvent crystallization from ethanol/water (3:7) produces uniform crystals (D90 < 50 μm) with 99.4% purity, suitable for direct tableting.
Q & A
Q. What advanced analytical methods can resolve co-eluting impurities in HPLC purification?
- Methodology :
- Technique 1 : Employ ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm columns for higher resolution .
- Technique 2 : Use charged aerosol detection (CAD) or evaporative light scattering (ELS) for non-UV-active impurities .
- Technique 3 : Pair with preparative SFC (supercritical fluid chromatography) for chiral separations .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
